

history and discovery of substituted quinoline amines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *8-Bromoquinolin-5-amine*

Cat. No.: B040036

[Get Quote](#)

An In-depth Technical Guide to the History and Discovery of Substituted Quinoline Amines

Abstract

The quinoline scaffold represents one of the most significant "privileged structures" in medicinal chemistry, forming the backbone of numerous therapeutic agents that have had a profound impact on global health.^{[1][2]} This technical guide provides a comprehensive exploration of the history and discovery of substituted quinoline amines, tracing their remarkable journey from a natural remedy in the bark of a South American tree to a cornerstone of synthetic drug development. We will delve into the key scientific breakthroughs, the evolution of synthetic methodologies, the intricate mechanisms of action, and the ongoing quest to overcome clinical challenges such as drug resistance. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context to illuminate the causality behind a century of discovery.

The Natural Blueprint: Quinine and the Cinchona Bark

The story of quinoline amines begins not in a laboratory, but in the Andes mountains of South America. For centuries, indigenous peoples of Peru used the bark of the Cinchona tree to treat fevers and chills.^{[3][4]} Jesuit missionaries learned of its properties and introduced the bark to Europe in the 17th century, where it became known as "Jesuit's bark" or "sacred bark" and was the first effective treatment for malaria.^{[5][6][7]}

The pivotal moment in understanding this natural remedy came in 1820, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from the bark, which they named quinine.^{[8][9][10]} This achievement marked the first known use of a specific chemical compound to treat an infectious disease, laying the foundation for modern pharmacology.^{[5][7]} Quinine remained the primary antimalarial drug for over a century, and its complex molecular structure served as the essential blueprint for the generations of synthetic quinoline drugs that would follow.^{[2][7]}

Milestone	Year	Key Contributors	Significance
Traditional Use	c. 1600s	Indigenous Peruvians, Jesuit Missionaries	First effective treatment for malaria using Cinchona bark. ^{[3][6]}
Isolation of Quinine	1820	Pelletier & Caventou	First isolation of a pure chemical compound to treat an infectious disease. ^{[8][9]}
Molecular Formula	1854	Adolph Strecker	Determined the correct chemical formula for quinine. ^[5]
First Synthesis	1944	Woodward & von Doering	Confirmed the complex structure of quinine through total synthesis. ^[9]

The Dawn of Synthetic Antimalarials: From Dyes to the First Amines

The quest for a synthetic alternative to quinine was driven by the need for a more reliable and accessible supply. The conceptual groundwork was laid by German physician Paul Ehrlich, the founder of chemotherapy.^[11] In the 1890s, Ehrlich observed that synthetic dyes like methylene

blue could selectively stain and kill malaria parasites, introducing the concept of a "magic bullet"—a compound that could target a pathogen without harming the host.[\[12\]](#)[\[13\]](#)[\[14\]](#)

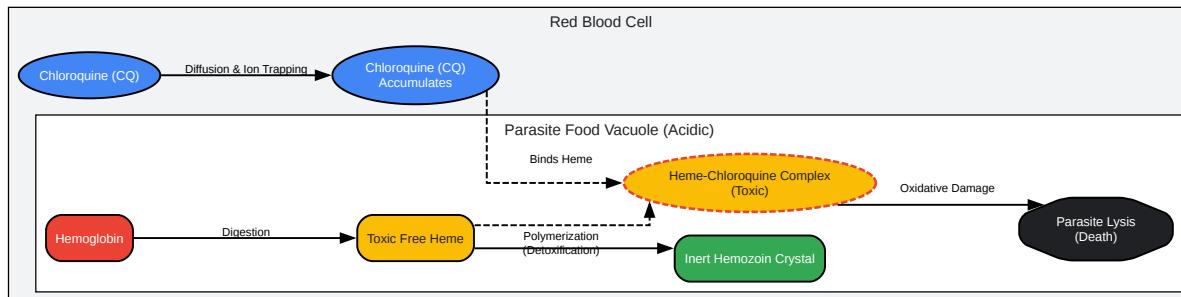
While methylene blue's antimalarial activity was modest, it proved that synthetic molecules could be effective. This spurred German chemists to modify its structure, replacing a methyl group with a basic alkyl side chain, which led directly to the discovery of the 8-aminoquinolines. [\[4\]](#)[\[9\]](#)

In 1924, scientists at the German company Bayer synthesized Pamaquine (also known as Plasmochin), the first major synthetic antimalarial drug.[\[15\]](#) Pamaquine was highly effective against the dormant liver-stage parasites (hypnozoites) of relapsing malarias, something quinine could not do.[\[15\]](#)[\[16\]](#) However, its utility was limited by significant toxicity, including the risk of causing hemolytic anemia in patients with G6PD deficiency.[\[15\]](#)[\[17\]](#) This research paved the way for the later development of Primaquine, a related and less toxic 8-aminoquinoline still used today to prevent malaria relapse.[\[16\]](#)[\[18\]](#)

The Golden Age: The Rise of the 4-Aminoquinolines and Chloroquine

The geopolitical turmoil of the World Wars dramatically accelerated antimalarial research, as quinine supplies became strategically vital and often scarce.[\[3\]](#)[\[7\]](#) This intense pressure led to the "golden age" of quinoline discovery and the development of the highly effective 4-aminoquinolines.

In 1934, Hans Andersag and his colleagues at Bayer, part of the I.G. Farben conglomerate, synthesized a 4-aminoquinoline they named Resochin.[\[3\]](#)[\[8\]](#)[\[19\]](#) However, it was initially shelved due to a mistaken belief that it was too toxic for human use.[\[18\]](#) Andersag's team then developed a slightly modified version, Sontochin (3-methyl-chloroquine).[\[20\]](#)


The story took a dramatic turn during World War II. In 1943, French soldiers in Tunis captured a supply of German-made Sontochin and turned it over to American researchers.[\[8\]](#)[\[21\]](#) The U.S. antimalarial drug development program, spurred by the war, quickly recognized the potential of this chemical class. They re-synthesized and evaluated Resochin, realized the initial toxicity concerns were unfounded, renamed it Chloroquine, and established manufacturing processes for its widespread use by 1949.[\[3\]](#)[\[8\]](#)[\[18\]](#)

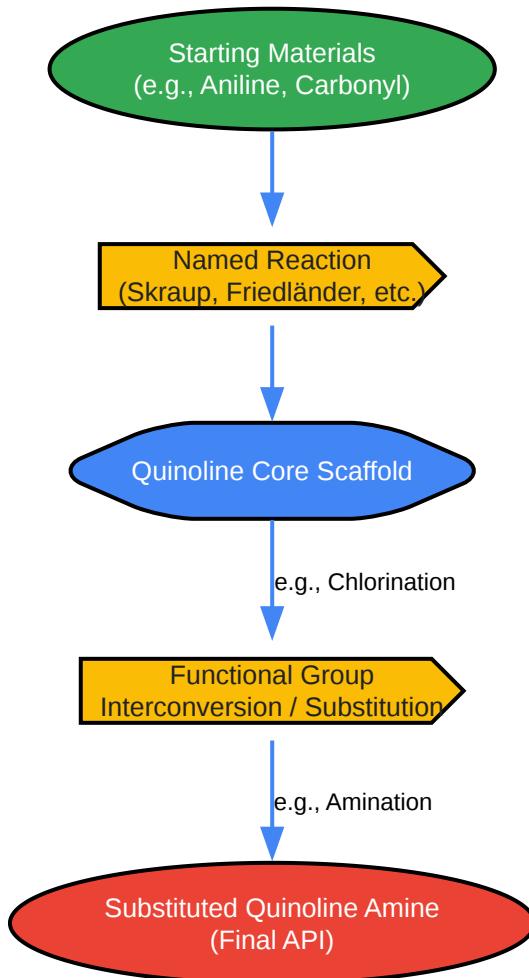
Chloroquine proved to be a near-perfect antimalarial for its time: it was highly effective against the blood stages of the parasite, relatively safe, inexpensive to produce, and well-tolerated.[\[22\]](#) [\[23\]](#) After the war, it became the principal weapon in the World Health Organization's global malaria eradication campaign.[\[8\]](#)[\[21\]](#)

Mechanism of Action: How 4-Aminoquinolines Kill the Parasite

The efficacy of chloroquine and other 4-aminoquinolines stems from their ability to disrupt a critical detoxification process within the malaria parasite.

- **Accumulation in the Food Vacuole:** During its life cycle within red blood cells, the Plasmodium parasite ingests large amounts of the host's hemoglobin for nutrients.[\[24\]](#) This digestion occurs in an acidic organelle called the food vacuole. Chloroquine, as a weak base, readily diffuses across membranes and becomes protonated and trapped within this acidic vacuole, accumulating to concentrations over 1,000 times higher than in the surrounding plasma.[\[24\]](#)[\[25\]](#)[\[26\]](#)
- **Inhibition of Hemozoin Formation:** The breakdown of hemoglobin releases large quantities of heme, which is toxic to the parasite.[\[27\]](#) To protect itself, the parasite polymerizes the toxic heme into inert, crystalline hemozoin (also known as malaria pigment).[\[24\]](#)[\[27\]](#)
- **Lethal Complex Formation:** The high concentration of chloroquine in the vacuole allows it to bind strongly to heme.[\[25\]](#)[\[28\]](#) This drug-heme complex prevents the polymerization step, leading to a buildup of toxic heme that damages parasite membranes through oxidative stress, ultimately causing lysis and death of the parasite.[\[24\]](#)[\[25\]](#)[\[27\]](#)

[Click to download full resolution via product page](#)


Caption: Mechanism of action for 4-aminoquinoline antimalarials.

Synthetic Methodologies: Building the Quinoline Core

The ability to synthesize the quinoline scaffold efficiently has been fundamental to the development of this drug class. Several classical named reactions have become mainstays in medicinal chemistry for accessing substituted quinolines.

- Skraup Synthesis: This is one of the oldest methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce the core quinoline ring.[29][30][31]
- Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β -unsaturated aldehydes or ketones in reaction with anilines, often catalyzed by a Lewis acid.[29][31]
- Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α -methylene group (e.g., a ketone or ester), typically under acid or base catalysis.[32][33]

- Pfitzinger Reaction: A versatile method that synthesizes quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base.[1][31]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of substituted quinolines.

Experimental Protocol: Synthesis of Chloroquine (Final Step)

The final and critical step in the industrial synthesis of Chloroquine involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinoline ring. This protocol is based on the original patent disclosures.[3]

Reaction: 4,7-dichloroquinoline + 1-diethylamino-4-aminopentane → Chloroquine

Materials:

- 4,7-dichloroquinoline
- 1-diethylamino-4-aminopentane (also known as Novoldiamine)
- Phenol (as solvent and catalyst)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert nitrogen atmosphere is charged with molten phenol.
- Reactant Addition: 4,7-dichloroquinoline is added to the molten phenol and stirred until completely dissolved.
- Nucleophile Addition: 1-diethylamino-4-aminopentane is added slowly to the mixture. The addition is exothermic, and the rate should be controlled to maintain the reaction temperature.
- Heating: The reaction mixture is heated to 120-130°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: Upon completion, the reaction mixture is cooled and dissolved in a suitable acid (e.g., dilute hydrochloric acid).
- Purification: The acidic solution is washed with an organic solvent (e.g., toluene) to remove unreacted starting material and phenol. The aqueous layer is then made basic with sodium hydroxide, causing the Chloroquine base to precipitate.
- Isolation: The precipitated solid is collected by filtration, washed with water, and dried. It can be further purified by recrystallization or conversion to a phosphate salt for pharmaceutical use.

Causality: The use of phenol as a solvent is critical; it acts as a proton shuttle, facilitating the nucleophilic aromatic substitution by activating the quinoline ring and stabilizing the

intermediate, thereby allowing the reaction to proceed under milder conditions than would otherwise be required.

The Challenge of Resistance and the Future of Quinoline Amines

The widespread use of chloroquine inevitably led to the evolution of drug resistance in the most lethal malaria parasite, *Plasmodium falciparum*, first reported in the late 1950s.^{[7][8]} The primary mechanism involves mutations in a parasite transporter protein (PfCRT) in the food vacuole membrane, which effectively pumps the drug out, preventing it from reaching the high concentrations needed to inhibit hemozoin formation.^[25]

The rise of resistance spurred the development of other quinoline antimalarials, including Amodiaquine and the quinoline methanol Mefloquine.^{[2][8]} Research today focuses on designing novel 4-aminoquinoline derivatives that can overcome resistance mechanisms, often by modifying the side chain to prevent recognition by the efflux pump or by creating hybrid molecules that have multiple modes of action.^{[34][35]}

Beyond malaria, the quinoline scaffold's versatility has made it a foundation for drugs in numerous other therapeutic areas, including cancer, bacterial infections, and viral diseases, ensuring its continued relevance in modern drug discovery.^{[26][36][37]}

Conclusion

The history of substituted quinoline amines is a testament to the power of medicinal chemistry, evolving from the serendipitous discovery in a natural product to the rational design of life-saving synthetic drugs. From the isolation of quinine to the synthesis of chloroquine and the ongoing battle against resistance, this remarkable class of compounds has shaped the course of global health. The quinoline nucleus remains an enduringly "privileged" and versatile scaffold, and its story provides invaluable lessons in drug discovery, from understanding natural blueprints to the intricate dance of synthesis, mechanism, and clinical application.

References

► Click to expand

- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed.

- Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs.
- Wikipedia. (2024). Quinine. Wikipedia.
- Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. Medicines for Malaria Venture.
- Wikipedia. (2024). Quinoline. Wikipedia.
- Pharmakina. (n.d.). The Story of Quinine. Pharmakina.
- Wikipedia. (2024). Chloroquine. Wikipedia.
- Penchala, S. C., et al. (2014). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. *Journal of Medicinal Chemistry*.
- Ravindar, L., et al. (2023).
- BenchChem. (2025).
- Penchala, S. C., et al. (2014). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. NIH.
- Singh, R., et al. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher.
- Achan, J., et al. (2011).
- Egan, T. J. (1995). The mechanism of action of quinolines and related anti-malarial drugs. *South African Journal of Science*.
- Kapishtnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by *Plasmodium falciparum* revealed in vivo. *PNAS*.
- Sharma, P., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. *International Journal of Pharmaceutical Sciences Review and Research*.
- Miller, L. H., & Su, X. (2011). What Historical Records Teach Us about the Discovery of Quinine. *The American Journal of Tropical Medicine and Hygiene*.
- Institute of Medicine (US) Committee on the Economics of Antimalarial Drugs. (1991). Drug Discovery and Development. In *Malaria: Obstacles and Opportunities*.
- Kumar, A., et al. (2023).
- Ravindar, L., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. *European Journal of Medicinal Chemistry*.
- Hussain, W., & Coulson, S. (2023). H22 Barking up the right tree: history of quinine.
- Afolayan, F. I., et al. (2022). Evolution around the time of synthetic quinoline compounds for malaria treatment.
- Wikipedia. (2024). Pamaquine. Wikipedia.
- Sravani, K., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. *RSC Advances*.
- Agrawal, S. N. (2021). Chloroquine and Hydroxychloroquine: The History Revisited. *African Journal of Biology and Medical Research*.

- Al-Zoubi, R. M., et al. (2020). Synthesis of chloroquine and hydroxychloroquine.
- LGC Standards. (n.d.).
- Asres, Y. A., & Gedif, M. G. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. *RSC Advances*.
- Singh, T., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. *European Journal of Medicinal Chemistry*.
- Gupta, A. (n.d.). *Synthesis, Reactions and Medicinal Uses of Quinoline*. Pharmaguideline.
- The Rockefeller University. (n.d.). Paul Ehrlich, the Rockefeller Institute, and the First Targeted Chemotherapy. The Rockefeller University.
- Wikipedia. (2024). Paul Ehrlich. Wikipedia.
- Taha, M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). *Molecules*.
- Science History Institute. (2020). Antibiotic Pioneers: Paul Ehrlich. Longitude Prize.
- Sharma, S., et al. (2021). *SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW*. IIP Series.
- Kyle, D. E., & Zbylut, M. (2012). From methylene blue to chloroquine: a brief review of the development of an antimalarial therapy. *PubMed*.
- de Villiers, K. A., et al. (2014). Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria. *ACS Medicinal Chemistry Letters*.
- Stathopoulos, G. P. (2008). Paul Ehrlich (1854-1915): founder of chemotherapy and pioneer of haematology, immunology and oncology. *Journal of Balkan Union of Oncology*.
- Slideshare. (n.d.). 8 aminoquinolines. Slideshare.
- Taylor & Francis. (n.d.). Pamaquine – Knowledge and References. Taylor & Francis.
- de Villiers, K. A. (2014). PH-128 was obtained by the procedure applied by Hans Andersag for the synthesis of sontochin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chloroquine - Wikipedia [en.wikipedia.org]

- 4. What Historical Records Teach Us about the Discovery of Quinine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinine - Wikipedia [en.wikipedia.org]
- 6. pharmakina.com [pharmakina.com]
- 7. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Paul Ehrlich - Wikipedia [en.wikipedia.org]
- 12. The Rockefeller University » Hospital Centennial [centennial.rucares.org]
- 13. Antibiotic Pioneers: Paul Ehrlich - Longitude Prize [amr.longitudeprize.org]
- 14. jbuon.com [jbuon.com]
- 15. Pamaquine - Wikipedia [en.wikipedia.org]
- 16. 8 aminoquinolines | PPT [slideshare.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. From methylene blue to chloroquine: a brief review of the development of an antimalarial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Malaria: History of medicine development | LGC Standards [lgcstandards.com]
- 22. malariaworld.org [malariaworld.org]
- 23. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.co.za [journals.co.za]
- 25. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. abjournals.org [abjournals.org]
- 27. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 28. [pnas.org](https://www.pnas.org) [pnas.org]
- 29. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 30. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 31. iipseries.org [iipseries.org]
- 32. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 36. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 37. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [history and discovery of substituted quinoline amines]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b040036#history-and-discovery-of-substituted-quinoline-amines\]](https://www.benchchem.com/product/b040036#history-and-discovery-of-substituted-quinoline-amines)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com